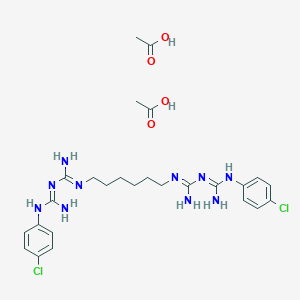

2,4,11,13-Tetraazatetradecanediimidamide,N,N''-bis(4-chlorophenyl)-3,12-diimino-, diacetate

Description

Structure

2D Structure

Properties

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

CAS No. |

56-95-1 |

Molecular Formula |

C24H34Cl2N10O2 |

Molecular Weight |

565.5 g/mol |

IUPAC Name |

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |

InChI |

InChI=1S/C22H30Cl2N10.C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H3,(H,3,4) |

InChI Key |

STXIUCWIIZWUGG-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Appearance |

White or almost white crystalline powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

Other CAS No. |

56-95-1 |

physical_description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

solubility |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |

Synonyms |

N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |

Origin of Product |

United States |

Molecular Mechanisms of Antimicrobial Action of Chlorhexidine Diacetate

Interaction with Microbial Cell Membranes and Cell Walls

Concentration-Dependent Effects on Membrane Integrity

The antimicrobial activity of chlorhexidine (B1668724) diacetate is critically dependent on its concentration, exhibiting a spectrum of effects from bacteriostatic (inhibiting bacterial growth) to bactericidal (killing bacteria) . This concentration-dependent action is primarily centered on the disruption of the microbial cell membrane.

At lower, sublethal concentrations, chlorhexidine diacetate acts as a bacteriostatic agent. The cationic chlorhexidine molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and lipopolysaccharides patsnap.com. This initial interaction alters the integrity of the cell membrane, making it more permeable. The compromised membrane allows for the leakage of low molecular weight intracellular components, including essential ions like potassium patsnap.comnih.gov. This leakage disrupts the delicate osmotic balance of the cell, hindering its metabolic functions and inhibiting growth .

Conversely, at higher concentrations, the effects of chlorhexidine diacetate become bactericidal and more severe. The extensive damage to the cell membrane leads to a substantial and rapid loss of cellular contents . This is followed by the coagulation and precipitation of intracellular proteins and nucleic acids, a process that irreversibly damages the cell's internal machinery, leading to cell death medchemexpress.com. Studies on Staphylococcus aureus have demonstrated this concentration-dependent effect, where concentrations of ≤0.03% allowed for bacterial survival, while concentrations of ≥0.05% were lethal medchemexpress.com.

| Concentration | Primary Effect | Mechanism of Action | Outcome |

| Low | Bacteriostatic | Increased membrane permeability, leakage of ions (e.g., K+) and low molecular weight molecules. | Inhibition of bacterial growth. |

| High | Bactericidal | Severe membrane damage, extensive leakage of cellular contents, coagulation of intracellular components. | Bacterial cell death. |

Intracellular Targeting and Metabolic Disruption

Following the initial assault on the cell membrane, chlorhexidine diacetate that enters the cell continues its disruptive activity by targeting crucial intracellular components and metabolic pathways.

Chlorhexidine diacetate profoundly disrupts cellular energy metabolism, primarily as a consequence of its membrane-disrupting properties. The integrity of the cell membrane is essential for maintaining the proton motive force, which drives the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.

Once inside the microbial cell, chlorhexidine diacetate can interact with nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The cationic nature of the chlorhexidine molecule facilitates its binding to the negatively charged phosphate (B84403) backbone of these nucleic acids patsnap.com.

This interaction has significant consequences for the central dogma of molecular biology. The binding of chlorhexidine to DNA interferes with the processes of replication and transcription, which are essential for bacterial proliferation and protein synthesis, respectively patsnap.com. By inhibiting these fundamental processes, chlorhexidine effectively halts the ability of the microbe to grow, repair itself, and multiply. Furthermore, studies utilizing Fourier-transform infrared (FTIR) spectroscopy have indicated that chlorhexidine can induce conformational changes in DNA, further contributing to its inactivation nih.gov. Evidence also suggests that chlorhexidine can induce DNA damage in certain cell types medchemexpress.com.

At higher, bactericidal concentrations, a key mechanism of chlorhexidine diacetate's action is the coagulation and denaturation of intracellular proteins patsnap.commedchemexpress.com. After overwhelming the cell's membrane defenses and entering the cytoplasm in sufficient quantities, the compound interacts with cytoplasmic proteins.

This interaction disrupts the delicate three-dimensional structure of proteins, which is essential for their function. The binding of chlorhexidine leads to protein denaturation and precipitation, effectively causing the cytoplasm to congeal . This widespread and non-specific damage to enzymes and structural proteins leads to a complete and irreversible shutdown of cellular functions, culminating in cell death patsnap.commedchemexpress.com.

Supramolecular Interactions Modulating Antimicrobial Efficacy

The antimicrobial activity of chlorhexidine diacetate can be further enhanced through the principles of supramolecular chemistry, specifically through the formation of host-guest complexes.

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. In the context of chlorhexidine diacetate, molecules like cyclodextrins and cucurbit[n]urils can act as hosts.

Cyclodextrins : These are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the chlorhexidine molecule, forming an inclusion complex. Studies have shown that the encapsulation of chlorhexidine by β-cyclodextrin significantly enhances its antimicrobial activity nih.gov. The nanoaggregates formed by these complexes appear to create cluster-like structures with the bacterial cell membrane. This interaction is thought to be facilitated by a hydrogen-rich bonding system that increases surface roughness and enhances the electrostatic interaction between the cationic chlorhexidine and the negatively charged bacterial membrane, leading to more substantial membrane disruption nih.gov. Electron microscopy has confirmed that these complexes induce more pronounced cellular alterations, including vacuolization, leakage, and membrane defects, compared to chlorhexidine alone nih.gov.

Cucurbit[n]urils : These are macrocyclic compounds with a hydrophobic cavity and two polar portals. Cucurbit uril (CB ) can form a host-guest complex with chlorhexidine. Research has demonstrated that this supramolecular complex exhibits higher antibacterial activity than chlorhexidine by itself nih.govresearchgate.net. The formation of the complex with CB promotes the protonation of nitrogen atoms on the chlorhexidine molecule. This increased positive charge results in a stronger ionic interaction with the phospholipids of the bacterial membrane, thereby enhancing its destruction nih.govresearchgate.net. Assays for outer and inner membrane integrity have confirmed that the introduction of CB exacerbates the rupture of the membrane nih.gov.

Impact on Protonation State and Ion Interaction with Phospholipids

The antimicrobial efficacy of chlorhexidine diacetate is intrinsically linked to its molecular structure and the resulting physicochemical properties in aqueous environments. As a cationic biguanide (B1667054) derivative, its ability to interact with and disrupt microbial cell membranes is heavily dependent on its protonation state, which in turn is governed by the surrounding pH. At physiological pH, chlorhexidine diacetate exists predominantly in a dicationic form, which is crucial for its initial binding to the negatively charged components of bacterial cell walls.

The biguanide groups of chlorhexidine have pKa values that ensure the molecule carries a significant positive charge in a pH range of 5 to 9. This dicationic nature facilitates a strong electrostatic attraction to negatively charged molecules on the bacterial surface, such as phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and lipoteichoic acids (LTA) in Gram-positive bacteria. This initial electrostatic interaction is the primary step in the compound's mechanism of action, leading to its accumulation at the bacterial cell surface.

The interaction of chlorhexidine with these membrane components is a complex process involving both electrostatic and hydrophobic forces. Isothermal titration calorimetry (ITC) studies have provided insights into the thermodynamics of these interactions. For instance, the binding of chlorhexidine to LPS is characterized by an initial endothermic phase, suggesting that hydrophobic interactions play a significant role, followed by an exothermic phase. In contrast, the interaction with LTA is primarily exothermic, indicating a process driven by electrostatic interactions.

The strength and nature of the interaction between chlorhexidine and phospholipids are influenced by the specific type of phospholipid. For example, chlorhexidine has been shown to induce the clustering of negatively charged lipids, such as cardiolipin (B10847521), within the bacterial membrane. This sequestration of specific lipids can lead to the formation of domains with altered physical properties, contributing to membrane destabilization.

While the dicationic state of chlorhexidine at physiological pH is well-established, the precise correlation between pH, the degree of protonation, and the resulting binding affinity to different phospholipids is a subject of detailed biophysical investigation. The Henderson-Hasselbalch equation can be used to estimate the proportion of protonated and unprotonated forms of chlorhexidine at a given pH, based on its pKa values. This relationship is fundamental to understanding its efficacy under various physiological and pathological conditions where local pH may vary.

The following table summarizes the key molecular characteristics of chlorhexidine diacetate that influence its interaction with phospholipids:

| Property | Value/Description | Significance in Phospholipid Interaction |

| Chemical Class | Cationic bisbiguanide | The presence of two biguanide groups allows for a dicationic state. |

| pKa Values | The biguanide groups have pKa values that result in a positive charge over a wide pH range. | Ensures a strong positive charge at physiological pH, facilitating electrostatic attraction to negatively charged phospholipid headgroups. |

| Charge at Physiological pH (5-9) | Predominantly dicationic | Drives the initial binding to the bacterial cell membrane. |

| Interaction with Phospholipids | Involves both electrostatic and hydrophobic interactions. | Leads to membrane disruption and increased permeability. |

| Lipid Specificity | Shows varying interaction thermodynamics with different lipid types (e.g., LPS vs. LTA). | Suggests different modes of action against Gram-positive and Gram-negative bacteria. |

| Effect on Lipid Organization | Can induce clustering of negatively charged phospholipids like cardiolipin. | Alters membrane fluidity and integrity, contributing to antimicrobial activity. |

Mechanisms of Antimicrobial Resistance to Chlorhexidine Diacetate

Genetically Controlled Resistance Mechanisms

Genetically controlled resistance to chlorhexidine (B1668724) diacetate is multifaceted, involving both the acquisition of mobile genetic elements and mutations within the bacterial chromosome. These genetic alterations lead to phenotypic changes that reduce the susceptibility of the microorganism to chlorhexidine.

A primary mechanism of acquired resistance to chlorhexidine is the horizontal transfer of plasmids carrying specific resistance genes. frontiersin.org The most well-documented plasmid-borne genes conferring resistance to chlorhexidine belong to the qac (quaternary ammonium (B1175870) compound) family. frontiersin.orgnih.gov These genes, such as qacA and qacB, encode for efflux pumps that actively transport chlorhexidine out of the bacterial cell. nih.govnih.gov The qacA/B genes are frequently located on large, multi-resistance conjugative plasmids, which can also carry genes conferring resistance to various antibiotics, leading to co-resistance. frontiersin.org For instance, a clinical strain of Staphylococcus aureus with high-level vancomycin (B549263) resistance was found to harbor a multi-resistance plasmid carrying qac genes. frontiersin.org The presence of qacA/B genes has been significantly associated with reduced susceptibility to chlorhexidine in clinical isolates of S. aureus. nih.gov Another plasmid-encoded efflux pump, QacC (also known as Smr), has been shown to confer resistance to quaternary ammonium compounds, although its role in chlorhexidine resistance is less pronounced compared to QacA/B. nih.govnih.gov

Table 1: Key Plasmid-Mediated Resistance Genes for Chlorhexidine Diacetate

| Gene | Encoded Protein | Primary Function | Associated Bacteria |

|---|---|---|---|

| qacA/B | QacA/B efflux pump | Efflux of cationic antiseptics, including chlorhexidine | Staphylococcus aureus |

| qacC (smr) | QacC/Smr efflux pump | Efflux of quaternary ammonium compounds | Staphylococcus aureus |

In addition to plasmid acquisition, chromosomal mutations play a crucial role in the development of chlorhexidine resistance. These mutations can lead to the overexpression of intrinsic efflux pumps or alter the bacterial cell envelope, thereby reducing chlorhexidine uptake or increasing its expulsion. nih.gov For example, in Klebsiella pneumoniae, adaptation to chlorhexidine has been associated with mutations in the two-component regulatory system phoPQ and in smvR, a putative Tet repressor gene. asm.org Mutations in smvR lead to the upregulation of the smvA gene, which encodes a Major Facilitator Superfamily (MFS) efflux pump. asm.org Similarly, mutations in genes encoding Resistance-Nodulation-Division (RND) family efflux pumps, or their regulatory elements, can lead to their overexpression and consequently, decreased susceptibility to chlorhexidine. nih.gov In Pseudomonas stutzeri, resistance to chlorhexidine diacetate has been linked to changes in the outer membrane protein and lipopolysaccharide profiles, suggesting that chromosomal mutations affecting cell envelope composition are a significant resistance mechanism. frontiersin.orgnih.gov Furthermore, environmental pressure from exposure to antimicrobials can induce transient resistance through the overexpression of efflux pumps, which can lead to a higher frequency of spontaneous mutations and the development of permanent resistance. nih.gov

Efflux Pump Systems in Chlorhexidine Diacetate Resistance

Efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govmdpi.com They are a key mechanism of both intrinsic and acquired resistance to chlorhexidine diacetate. In Gram-negative bacteria, these systems are often complex tripartite structures that span the inner and outer membranes. nih.govmdpi.com

The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria and plays a significant role in chlorhexidine resistance. nih.govnih.govwikipedia.org These pumps are known for their broad substrate specificity, which includes antibiotics, biocides, and solvents. nih.govnih.gov The AcrAB-TolC system in Escherichia coli is a well-characterized RND pump that can efflux chlorhexidine. nih.gov Upregulation of RND pumps, often due to mutations in their regulatory genes, can lead to increased resistance. nih.gov In clinical isolates of Acinetobacter baumannii, the RND efflux pump-encoding genes adeB and adeJ have been shown to contribute to increased minimum inhibitory concentrations (MICs) of chlorhexidine. nih.govmdpi.com Inactivation of adeB and adeJ resulted in a significant reduction in the chlorhexidine MIC. nih.govmdpi.com

The Major Facilitator Superfamily (MFS) is the largest group of secondary transporters and includes numerous efflux pumps that contribute to antimicrobial resistance. nih.govmcmaster.ca These pumps are energized by the proton motive force to transport a wide variety of substrates. nih.gov In the context of chlorhexidine resistance, MFS pumps such as QacA/B in Staphylococcus aureus are of significant clinical importance. nih.govexplorationpub.com These plasmid-borne pumps are frequently identified in staphylococcal isolates with reduced susceptibility to chlorhexidine. mdpi.com Another MFS pump, SmvA, found in organisms like Klebsiella pneumoniae, has been implicated in chlorhexidine resistance, with its expression being regulated by the repressor SmvR. asm.org

Table 2: Major Efflux Pump Families Involved in Chlorhexidine Diacetate Resistance

| Efflux Pump Family | Energy Source | Key Examples | Primary Bacterial Association |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC, AdeABC, MexAB-OprM | Gram-negative bacteria |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | QacA/B, SmvA | Gram-positive and Gram-negative bacteria |

Several specific efflux pump genes have been identified and characterized for their role in chlorhexidine resistance.

qacA/B : These are plasmid-borne genes encoding MFS efflux pumps in Staphylococcus species that confer resistance to a range of cationic biocides, including chlorhexidine. nih.govmdpi.com The presence of qacA/B is strongly correlated with reduced chlorhexidine susceptibility. nih.gov

qacC (smr) : This gene, also found on plasmids in Staphylococcus, encodes a Small Multidrug Resistance (SMR) family efflux pump. nih.govnih.gov While it contributes to resistance to some biocides, its effect on chlorhexidine is generally less significant than that of qacA/B. nih.gov

NorM : This is a member of the Multidrug and Toxic Compound Extrusion (MATE) family of efflux pumps. While MATE pumps are known to protect cells from various antimicrobials, the specific and detailed role of NorM in chlorhexidine diacetate resistance is an area of ongoing research.

mexCD-OprJ : This is an RND efflux pump system in Pseudomonas aeruginosa. While primarily known for its role in antibiotic resistance, the broad substrate profile of RND pumps suggests a potential, though less characterized, role in chlorhexidine efflux.

smvA : This gene encodes an MFS efflux pump, and its overexpression, typically due to mutations in its repressor gene smvR, has been linked to increased chlorhexidine resistance in bacteria such as Klebsiella pneumoniae and Proteus mirabilis. asm.orgnih.gov

Impact of Efflux Pump Upregulation on Intracellular Accumulation

Efflux pumps are integral membrane proteins that function as molecular transporters, actively extruding a wide range of substrates, including antimicrobial agents, from the bacterial cytoplasm and periplasm to the external environment. The upregulation or overexpression of genes encoding these pumps is a primary mechanism of resistance to chlorhexidine, as it effectively reduces the intracellular concentration of the agent to sub-lethal levels. mdpi.comnih.gov This prevents the compound from reaching its target sites on the cytoplasmic membrane and within the cell. nih.gov

Several families of efflux pumps are implicated in chlorhexidine resistance, including the major facilitator superfamily (MFS), resistance-nodulation-division (RND), and proteobacterial antimicrobial compound efflux (PACE) families. asm.orgnih.gov In organisms like Klebsiella pneumoniae, adaptation to chlorhexidine is associated with mutations in the repressor gene smvR, which leads to the overexpression of the MFS efflux pump SmvA. asm.orgnih.gov Similarly, in Acinetobacter baumannii, the PACE family transporter AceI has been identified as a specific chlorhexidine efflux pump. nih.gov The activity of these pumps can be demonstrated by the use of efflux pump inhibitors (EPIs), such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), which often restore susceptibility to chlorhexidine in resistant strains. asm.org

The table below summarizes research findings on the impact of efflux pump upregulation on chlorhexidine susceptibility.

| Bacterial Species | Efflux Pump/System | Fold Increase in MIC | Reference |

| Klebsiella pneumoniae | SmvA (MFS) | ≥4-fold | asm.org |

| Escherichia coli | AcrAB-TolC (RND) | >2-fold | nih.gov |

| Acinetobacter baumannii | AceI (PACE) | Not specified | nih.gov |

| Pseudomonas aeruginosa | MexXY (RND) | ≥8-fold | bohrium.com |

| Minimum Inhibitory Concentration |

Cell Membrane and Cell Wall Alterations

Bacteria can develop resistance to chlorhexidine diacetate by modifying the structure and composition of their cell envelope, which is the primary target of this cationic antiseptic. nih.gov These alterations serve to reduce the binding and subsequent disruptive action of chlorhexidine on the cell membrane.

Changes in Outer Membrane Protein Profiles

The outer membrane of Gram-negative bacteria contains porins, which are protein channels that control the influx of various substances, including biocides. mdpi.commdpi.com Alterations in the expression of these outer membrane proteins (OMPs) can significantly impact susceptibility to chlorhexidine. frontiersin.org Studies in Pseudomonas stutzeri have shown that chlorhexidine-resistant strains exhibit distinct changes in their OMP profiles, including the expression of additional protein bands compared to sensitive strains. nih.govnih.gov

In Escherichia coli adapted to grow in the presence of chlorhexidine, a notable upregulation of genes like ompX and ompA has been observed, alongside the downregulation of ompF. nih.gov OmpF is a non-specific porin that facilitates the uptake of hydrophilic compounds like chlorhexidine. nih.gov Its downregulation, therefore, restricts the entry of the antiseptic into the cell. nih.gov

The following table details observed changes in OMP profiles in chlorhexidine-resistant bacteria.

| Bacterial Species | OMP Change | Impact on Susceptibility | Reference |

| Pseudomonas stutzeri | Altered OMP profiles, expression of additional proteins | Increased resistance | nih.gov |

| Escherichia coli | Upregulation of ompX and ompA | Increased resistance | nih.gov |

| Escherichia coli | Downregulation of ompF | Increased resistance | nih.gov |

| Klebsiella pneumoniae | Alterations in MipA (MltA-interacting protein) | Associated with adaptation | asm.org |

Modifications in Lipopolysaccharide (LPS) Structure and Charge

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and is a key interaction site for cationic agents like chlorhexidine. mdpi.comyoutube.com Modifications to the LPS structure can reduce the electrostatic attraction between the negatively charged bacterial surface and the positively charged chlorhexidine molecule, thereby conferring resistance. mdpi.comfrontiersin.org

One such modification involves the addition of positively charged molecules to the LPS, which neutralizes its negative charge. For instance, in Pseudomonas aeruginosa, cross-resistance to colistin (B93849) and chlorhexidine has been linked to the modification of lipid A with L-Ara4N (4-amino-4-deoxy-L-arabinose). mdpi.comnih.gov Other structural changes, such as the loss of faster-migrating, low-mass LPS species, have been observed in chlorhexidine-resistant Pseudomonas stutzeri. nih.govfrontiersin.org This shift towards higher-mass LPS suggests that multidrug resistance may be associated with the production of larger polysaccharide components. frontiersin.org In Proteus mirabilis, defects in the LPS inner core biosynthesis, specifically through inactivation of the waaC gene, led to an 8-fold reduction in the chlorhexidine MIC, highlighting the importance of a complete LPS structure for high-level tolerance. nih.govnih.gov

Research on LPS modifications conferring chlorhexidine resistance is summarized below.

| Bacterial Species | LPS Modification | Consequence | Reference |

| Pseudomonas aeruginosa | Addition of L-Ara4N to lipid A | Reduced negative charge, decreased binding | mdpi.comnih.gov |

| Pseudomonas stutzeri | Loss of low-mass LPS species | Altered surface properties, increased resistance | nih.govfrontiersin.org |

| Proteus mirabilis | Inactivation of waaC gene (LPS inner core) | Increased susceptibility | nih.govnih.gov |

| Salmonella enterica | PmrA-regulated phosphoethanolamine modification | Altered core LPS structure | nih.gov |

Adaptive Changes in Membrane Permeability

Exposure to chlorhexidine can induce adaptive responses in the bacterial cell membrane that decrease its permeability to the antiseptic. nih.govbohrium.com Chlorhexidine's primary mechanism of action involves disrupting the cytoplasmic membrane's integrity. nih.govasm.org Bacteria can counteract this by altering the fluidity and composition of their membrane. asm.org

In Delftia acidovorans biofilms, treatment with chlorhexidine resulted in a reduction in the concentration of total unsaturated fatty acids and the appearance of cyclic fatty acids. nih.gov Changes in the fatty acid profile can lead to a more rigid and less fluid membrane, making it less susceptible to disruption by chlorhexidine. asm.org This adaptive response reduces the passive diffusion of the biocide across the membrane, contributing to increased tolerance. nih.govbohrium.com

Biofilm-Mediated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Bacteria within biofilms exhibit significantly higher resistance to antimicrobial agents, including chlorhexidine, compared to their planktonic (free-living) counterparts. nih.govasm.org

Extracellular Polymeric Substances (EPS) and Reduced Penetration

The EPS matrix is a key component of biofilm-mediated resistance. mdpi.com It forms a physical barrier that can delay or prevent the penetration of antimicrobial agents into the deeper layers of the biofilm. nih.gov This diffusion limitation exposes bacteria in the lower layers to sub-lethal concentrations of the agent, which can foster the development of further resistance. nih.gov

Adaptive Responses within Biofilm Architectures

Bacteria within biofilms exhibit a heightened resistance to antimicrobial agents, including chlorhexidine diacetate, a phenomenon attributable to the unique architecture of the biofilm itself. This structure provides a formidable defense through a combination of physical and chemical mechanisms. The dense, three-dimensional matrix of extracellular polymeric substances (EPS), composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a primary protective cocoon. nih.govfrontiersin.org This matrix can physically impede the penetration of chlorhexidine molecules, preventing them from reaching bacteria in the deeper layers of the biofilm. nih.gov

The chemical properties of the biofilm matrix also contribute significantly to resistance. The negatively charged components of the EPS, particularly eDNA, can bind to the positively charged chlorhexidine molecules. nih.gov This interaction effectively sequesters the antiseptic agent, reducing its bioavailability within the biofilm community. nih.gov Furthermore, the complex biofilm structure can lead to the formation of diverse microenvironments with varying chemical gradients, such as differences in nutrient availability and oxygen levels. nih.gov Bacteria in nutrient-limited or slow-growing states, often found within these microenvironments, are inherently less susceptible to many antimicrobial agents. nih.govmazums.ac.ir

In response to chlorhexidine exposure, bacteria can actively modulate their biofilm structure. Studies have shown that repeated exposure to sub-inhibitory concentrations of chlorhexidine can lead to an increase in biofilm production in some species, such as Streptococcus mutans, which enhances the synthesis of glucan, a key component of its EPS matrix. nih.govscispace.com This adaptive response strengthens the protective barrier, further increasing tolerance to the antiseptic. mdpi.com Conversely, in other organisms like Streptococcus oralis, prolonged exposure to low levels of chlorhexidine has been observed to decrease biofilm-forming capacity. nih.govresearchgate.net This suggests that adaptive responses are species-specific and depend on the precise environmental conditions.

Specific Gene Regulation in Biofilm Formation (e.g., CsuE, tolQ)

The adaptive responses observed in biofilms are underpinned by complex genetic regulatory networks. Exposure to chlorhexidine can trigger the differential expression of specific genes that enhance survival within the biofilm. Key among these are genes involved in maintaining cell envelope integrity and those responsible for adhesion and biofilm maturation.

One critical genetic factor is the tolQRAB gene cluster, which is integral to maintaining the stability of the bacterial outer membrane. Research on Delftia acidovorans has demonstrated the importance of the tolQ gene in chlorhexidine tolerance. A mutant strain with a disrupted tolQ gene was found to be fifteen times more susceptible to chlorhexidine than the wild-type strain. soton.ac.uk This highlights the role of outer membrane stability, governed by the Tol-Pal system, as a crucial intrinsic mechanism for resisting the membrane-disrupting action of chlorhexidine within a biofilm. soton.ac.uk

In pathogens like Acinetobacter baumannii, the formation of biofilms on surfaces is a primary virulence factor, and the Csu chaperone-usher pili system is essential for this process. soton.ac.uk The csuE gene, a part of the csuA/BABCDE operon, encodes a crucial component of the pilus adhesin tip. The expression of this operon is fundamental for the initial attachment to abiotic surfaces and subsequent biofilm development. soton.ac.uk Studies have shown that the presence of the csuE gene in clinical isolates of A. baumannii is associated with higher rates of resistance to multiple antimicrobials. scispace.com While direct upregulation of csuE by chlorhexidine is not explicitly detailed, its fundamental role in biofilm formation makes it a key genetic determinant in this structural resistance mechanism.

Furthermore, a common response to chlorhexidine stress within biofilms is the upregulation of genes encoding multidrug efflux pumps. nih.gov In Burkholderia cenocepacia biofilms, for instance, exposure to chlorhexidine led to the increased transcription of genes for resistance-nodulation-division (RND) family efflux pumps, specifically RND-3 and RND-9, which were linked to resistance in sessile (biofilm-dwelling) cells. These pumps actively expel chlorhexidine from the bacterial cell, reducing its intracellular concentration to sub-toxic levels.

Table 1: Genes Associated with Chlorhexidine Diacetate Resistance in Biofilms This table is based on available data and may not be exhaustive.

| Gene/System | Organism | Function | Role in Resistance |

|---|---|---|---|

| tolQ | Delftia acidovorans | Component of Tol-Pal system, outer membrane stability | Disruption leads to a 15-fold increase in susceptibility to chlorhexidine. soton.ac.uk |

| CsuE | Acinetobacter baumannii | Component of Csu pilus adhesin, initial surface attachment | Essential for biofilm formation; its presence is linked to higher antimicrobial resistance. scispace.comsoton.ac.uk |

| RND-3, RND-9 | Burkholderia cenocepacia | RND family efflux pumps | Upregulated in biofilms upon chlorhexidine exposure, contributing to resistance in sessile cells. |

Phenotypic Adaptation to Sub-Inhibitory Concentrations

Repeated exposure of bacteria to sub-inhibitory (sub-lethal) concentrations of chlorhexidine diacetate can induce stable phenotypic adaptations, leading to reduced susceptibility. This is a significant concern as it can result in the selection of microbial populations with increased tolerance not only to chlorhexidine but also potentially to clinically relevant antibiotics. nih.govresearchgate.net

The most direct phenotypic change is an increase in the Minimum Inhibitory Concentration (MIC) of chlorhexidine for the adapted bacteria. Laboratory studies have consistently demonstrated this effect across a range of bacterial species. For example, repeated passaging of supragingival plaque samples in the presence of sub-inhibitory chlorhexidine led to the selection of oral bacteria with 2- to 4-fold increases in their MICs. nih.govresearchgate.net In another study, some clinical isolates of Streptococcus showed up to an 8-fold increase in MIC after 10 passages with sub-inhibitory chlorhexidine. scispace.com Similarly, Neisseria gonorrhoeae developed a 10-fold increase in its chlorhexidine MIC after 40 days of sustained exposure.

This adaptation can also alter other bacterial characteristics, such as the capacity for biofilm formation. The effect, however, appears to be species-dependent. For some adapted Streptococcus isolates, the ability to form biofilms was significantly increased compared to their wild-type counterparts. scispace.com In contrast, other studies have found that oral bacteria adapted to chlorhexidine exhibited a decreased capacity for biofilm formation. nih.govresearchgate.net

A critical consequence of this phenotypic adaptation is the potential for cross-resistance to antibiotics. The mechanisms that confer tolerance to chlorhexidine, such as the upregulation of multidrug efflux pumps, can often expel a broad range of substrates, including various classes of antibiotics. nih.gov Research has shown that oral bacteria adapted to chlorhexidine also displayed up to a 12-fold increase in the MICs for antibiotics like erythromycin (B1671065) and clindamycin. nih.gov Likewise, the adaptation of N. gonorrhoeae to chlorhexidine was positively associated with increased MICs for azithromycin (B1666446) and ciprofloxacin. This indicates that the use of chlorhexidine can exert a selective pressure that co-selects for antibiotic resistance, a phenomenon with significant clinical implications.

Table 2: Examples of Increased Chlorhexidine MIC Following Exposure to Sub-Inhibitory Concentrations This table presents a selection of research findings and is not a comprehensive list of all affected species.

| Bacterial Species | Fold Increase in MIC | Experimental Condition | Reference |

|---|---|---|---|

| Oral Bacteria (from plaque) | 2 to 4-fold | 10 days of passaging in sub-inhibitory CHX | nih.govresearchgate.net |

| Streptococcus spp. | up to 8-fold | 10 passages in sub-inhibitory CHX | scispace.com |

| Neisseria gonorrhoeae | 10-fold | 40 days of sustained exposure | |

| Pseudomonas aeruginosa | 32-fold | Gradual adaptation | |

| Serratia marcescens | 128-fold | Gradual adaptation |

Cross Resistance Phenomena Associated with Chlorhexidine Diacetate Exposure

Mechanistic Links between Biocide and Antibiotic Resistance

The development of cross-resistance between the biocide chlorhexidine (B1668724) and various classes of antibiotics is not a random occurrence but is rooted in shared biological defense mechanisms within bacteria. These mechanisms, primarily involving cellular efflux pumps and modifications to the bacterial cell membrane, can be selected for by chlorhexidine exposure and subsequently confer resistance to antibiotics that are targeted by the same systems.

Shared Efflux Pump Substrates and Mechanisms

A primary mechanism facilitating cross-resistance is the bacterial efflux pump, a transport protein system that actively expels a wide range of toxic substances, including both biocides and antibiotics, from the cell. tandfonline.combiocide.bemdpi.commdpi.comnih.gov When bacteria are exposed to chlorhexidine, individuals with more effective efflux systems are more likely to survive, leading to the selection and proliferation of strains with enhanced efflux capabilities. These upregulated pumps can then efficiently remove various antibiotics, rendering the bacteria multidrug-resistant.

Several families of efflux pumps are implicated in this process:

Resistance-Nodulation-Division (RND) Superfamily: Pumps like MexCD-OprJ in Pseudomonas aeruginosa are known to be inducible by chlorhexidine and contribute to resistance. tandfonline.comnih.gov

Major Facilitator Superfamily (MFS): The SmvA efflux pump, regulated by the repressor SmvR, plays a significant role in chlorhexidine resistance in Klebsiella pneumoniae. nih.govasm.orgasm.org Upregulation of SmvA, often due to mutations in smvR, is a key adaptation mechanism. nih.govasm.orgasm.orgresearchgate.net

Small Multidrug Resistance (SMR) Family: Plasmid-encoded genes, such as qac genes, produce efflux proteins that recognize and expel cationic antiseptics like chlorhexidine. nih.gov

ATP-Binding Cassette (ABC) Superfamily: This family of transporters is also involved in multidrug resistance. nih.gov

Multidrug and Toxic Compound Extrusion (MATE) Family: Transporters such as NorM have been associated with low-to-higher-level chlorhexidine resistance in Neisseria gonorrhoeae. nih.govnih.gov

Membrane Alterations Conferring Broad-Spectrum Resistance

Chlorhexidine's primary mode of action is the disruption of the bacterial cell membrane. nih.govnih.govfrontiersin.org Consequently, bacteria can develop resistance by altering the composition and structure of their cellular envelope, which can also reduce their susceptibility to certain antibiotics, particularly those that target the membrane. nih.gov

Key membrane alterations include:

Lipopolysaccharide (LPS) Modification: In Gram-negative bacteria like Klebsiella pneumoniae, mutations in the phoPQ regulatory system can lead to the modification of Lipid A (a component of LPS). This alteration reduces the net negative charge of the outer membrane, which in turn decreases the binding affinity of cationic compounds like chlorhexidine and the polypeptide antibiotic colistin (B93849). asm.orgnih.gov

Changes in Outer Membrane Proteins and Profiles: Studies in Pseudomonas stutzeri have shown that chlorhexidine-resistant strains exhibit changes in their outer membrane protein and lipopolysaccharide profiles, effectively creating a barrier against the biocide. nih.govfrontiersin.org

Maintenance of Lipid Asymmetry: The Mla system, including the protein MlaA, is crucial for maintaining the asymmetric structure of the outer membrane, which serves as a barrier to toxic compounds. Mutations in the mlaA gene have been identified in chlorhexidine-resistant strains of E. coli and Neisseria gonorrhoeae, suggesting a role in resistance. nih.govnih.govnih.govnih.govfrontiersin.org

Observed Cross-Resistance Profiles in Bacterial Isolates

Laboratory studies and clinical observations have documented a concerning link between adaptation to chlorhexidine and the emergence of resistance to a variety of antibiotic classes. This cross-resistance is not universal across all bacterial species or antibiotic types but has been clearly demonstrated in several clinically significant pathogens.

Cross-Resistance to Polypeptide Antibiotics (e.g., Colistin)

One of the most alarming findings is the strong association between chlorhexidine adaptation and resistance to colistin, a last-resort antibiotic used to treat multidrug-resistant infections. medscape.compdihc.combuildingbetterhealthcare.com Research has shown that exposing Klebsiella pneumoniae isolates to increasing concentrations of chlorhexidine can lead to the development of stable, high-level resistance to colistin. nih.govnih.gov In multiple studies, the minimum inhibitory concentration (MIC) for colistin in chlorhexidine-adapted strains increased dramatically, often exceeding 64 mg/L from an initial susceptibility of 2 to 4 mg/L. nih.gov This cross-resistance appears to be largely unidirectional, as adaptation to colistin does not typically confer resistance to chlorhexidine. nih.govresearchgate.netnih.gov

| Bacterial Strain | Initial Colistin MIC (mg/L) | Colistin MIC after Chlorhexidine Adaptation (mg/L) | Fold Increase |

|---|---|---|---|

| K. pneumoniae Strain A | 2 | >64 | >32 |

| K. pneumoniae Strain B | 4 | >64 | >16 |

| K. pneumoniae Strain C | 2 | >64 | >32 |

| K. pneumoniae Strain D | 2 | >64 | >32 |

| K. pneumoniae Strain E | 4 | >64 | >16 |

This table is based on data patterns reported in scientific literature, illustrating the significant increase in colistin resistance after chlorhexidine exposure in multiple bacterial strains. nih.gov

Cross-Resistance to Other Antimicrobial Classes (e.g., Azithromycin (B1666446), Ciprofloxacin, Triclosan)

Beyond colistin, chlorhexidine exposure has been linked to decreased susceptibility to a range of other antimicrobials. biocide.be

In Neisseria gonorrhoeae, a direct positive association has been observed between increased MICs for chlorhexidine and increased MICs for the antibiotics azithromycin and ciprofloxacin . nih.govnih.govitg.be

Studies involving the yeast Nakaseomyces glabratus (formerly Candida glabrata) have shown that long-term in vitro exposure to chlorhexidine or triclosan can induce cross-resistance to azole antifungals. researchgate.netconsensus.appnih.gov

Exposure of Pseudomonas aeruginosa to the biocide triclosan has been shown to select for mutants that overexpress the MexCD-OprJ efflux pump, leading to resistance to multiple drugs, including ciprofloxacin . nih.gov

Genetic Determinants of Cross-Resistance (e.g., phoPQ, smvR, mtrR, mlaA)

The phenotypic observations of cross-resistance are underpinned by specific genetic mutations and regulatory changes. Whole-genome sequencing of chlorhexidine-adapted bacterial strains has identified key genes and regulatory systems that are consistently altered. nih.govasm.org

phoPQ : This two-component regulatory system is a central player in the cross-resistance between chlorhexidine and colistin in K. pneumoniae. asm.org Mutations within the phoPQ operon are frequently observed in chlorhexidine-adapted strains. nih.govasm.orgasm.orgresearchgate.net These mutations lead to the upregulation of downstream genes like pmrD and pmrK, which are responsible for modifying the bacterial cell's LPS, thereby reducing the binding of cationic antimicrobials. asm.orgresearchgate.netnih.gov Upregulation of phoPQ can range from 5- to 15-fold in mutant strains. asm.orgresearchgate.netnih.gov

smvR : This gene encodes a transcriptional repressor of the TetR family that controls the expression of the smvA efflux pump. nih.govasm.orgasm.org Mutations, often deletions or truncations, in smvR are a common adaptation to chlorhexidine exposure in K. pneumoniae and Proteus mirabilis. nih.govnih.govnih.govresearchgate.net Inactivation of the SmvR repressor leads to significant upregulation of smvA (ranging from 10- to 27-fold), enhancing the efflux of chlorhexidine from the cell. nih.govasm.orgasm.orgresearchgate.netnih.gov

mtrR : In Neisseria gonorrhoeae, the mtrR gene encodes a repressor for the MtrCDE multidrug efflux pump. nih.gov Mutations occurring upstream of the mtrR gene have been associated with higher-level resistance to chlorhexidine. nih.govnih.govresearchgate.net This is because such mutations can impair the repressor's function, leading to enhanced expression of the MtrCDE pump and subsequent cross-resistance to antibiotics like azithromycin. nih.govresearchgate.net

mlaA : The mlaA gene is part of the Mla system responsible for maintaining the integrity and asymmetry of the outer membrane in Gram-negative bacteria. nih.govfrontiersin.org Single nucleotide variants in mlaA have been consistently found in chlorhexidine-resistant isolates of E. coli and N. gonorrhoeae. nih.govnih.govnih.govnih.govresearchgate.net Disruption of the MlaA protein's function is believed to alter the cell envelope in a way that confers reduced susceptibility to chlorhexidine. nih.govnih.govresearchgate.net

| Gene/System | Function | Organism(s) | Effect of Mutation/Alteration | Associated Cross-Resistance |

|---|---|---|---|---|

| phoPQ | Two-component regulatory system | Klebsiella pneumoniae | Upregulation of LPS modification genes (pmrK) | Colistin |

| smvR | Transcriptional repressor of smvA efflux pump | Klebsiella pneumoniae, Proteus mirabilis | Upregulation of SmvA efflux pump | Chlorhexidine resistance |

| mtrR | Repressor of MtrCDE efflux pump | Neisseria gonorrhoeae | Upregulation of MtrCDE efflux pump | Azithromycin, Ciprofloxacin |

| mlaA | Maintains outer membrane lipid asymmetry | E. coli, Neisseria gonorrhoeae | Altered outer membrane structure | Chlorhexidine resistance |

Implications for Antimicrobial Stewardship in Research Contexts

The evidence of chlorhexidine diacetate-induced cross-resistance to antibiotics has profound implications for antimicrobial stewardship, not only in clinical settings but also within research laboratories. The use of biocides like chlorhexidine diacetate is common in research for surface disinfection, decontamination of equipment, and as a selective agent in microbiological studies. uomustansiriyah.edu.iq The inadvertent generation of antibiotic-resistant strains through routine laboratory procedures can compromise the integrity and reproducibility of research findings.

Antimicrobial stewardship in a research context involves the responsible and informed use of all antimicrobial agents, including biocides, to minimize the selection pressure for resistance. nih.gov The following points outline key stewardship considerations for the use of chlorhexidine diacetate in research:

Informed Selection of Biocides: Researchers should carefully consider the necessity of using a biocide like chlorhexidine diacetate and be aware of its potential to induce cross-resistance. frontiersin.org Where possible, alternatives with a lower propensity for selecting for resistance should be considered. The choice of disinfectant should be based on the specific application and the microorganisms of concern. droracle.ai

Use of Appropriate Concentrations: Biocides should always be used at concentrations that are proven to be effective. The use of sub-inhibitory or "residual" concentrations of chlorhexidine diacetate has been shown to select for stable resistance. nih.gov Therefore, it is crucial to adhere to manufacturer-recommended dilutions and contact times to ensure complete eradication of microbial contaminants, rather than allowing for the survival and adaptation of partially resistant populations. nih.govdroracle.ai

Monitoring of Microbial Susceptibility: For laboratories that maintain long-term cultures or work with specific bacterial strains, periodic susceptibility testing of these strains to both the biocides in use and relevant antibiotics is a prudent measure. This can help in the early detection of any emerging resistance that could affect experimental outcomes.

Strict Adherence to Decontamination Protocols: Proper laboratory hygiene, including thorough cleaning before disinfection, is essential. Organic material can inactivate or reduce the efficacy of chlorhexidine diacetate, potentially leading to sub-lethal exposure for microorganisms. nih.gov Standard operating procedures for cleaning and disinfection should be established and rigorously followed.

Education and Training: All laboratory personnel should be educated about the risks of antimicrobial resistance and the principles of antimicrobial stewardship. safetyandquality.gov.au This includes training on the proper use of disinfectants and the potential for cross-resistance with antibiotics.

The emergence of a resistant bacterial strain in a research setting can lead to contaminated cell lines, altered phenotypic and genotypic characteristics of study organisms, and ultimately, invalid experimental data. By implementing principles of antimicrobial stewardship in the use of chlorhexidine diacetate, research laboratories can help to mitigate the risks of resistance development, ensuring the continued efficacy of this biocide and protecting the validity of scientific research.

Environmental Fate, Degradation, and Ecological Impact of Chlorhexidine Diacetate

Occurrence and Distribution in Environmental Compartments

Upon entering the environment, chlorhexidine (B1668724) diacetate dissociates, releasing the active chlorhexidine moiety. As a cationic molecule at environmentally relevant pH, chlorhexidine exhibits strong adsorption to negatively charged surfaces such as suspended solids, sediments, and soil particles. This property significantly influences its distribution across different environmental compartments.

Chlorhexidine is frequently detected in wastewater treatment plants (WWTPs) due to its widespread use in households and healthcare facilities. While WWTPs can remove a significant portion of chlorhexidine from the water, this is primarily due to its adsorption to sewage sludge rather than complete degradation. Studies have shown that only about 1-2% of the total mass of chlorhexidine that enters a treatment plant is present in the effluent water. nih.gov Consequently, the majority of the compound accumulates in the sludge.

One study reported that domestic wastewater could contain chlorhexidine concentrations ranging from 1.6 to 10.3 µg/mL. nih.gov In a comprehensive analysis of sewage sludge from 23 different WWTPs in Northwest Spain between 2018 and 2021, chlorhexidine was found to be ubiquitous. The concentrations in the sludge varied significantly, as detailed in the table below.

| Sample Source | Concentration Range in Sludge (µg/g) | Time Period |

|---|---|---|

| 23 Municipal WWTPs (Northwest Spain) | 0.3 - 16 | 2018 - 2021 |

This accumulation in sludge poses a risk of soil contamination if the sludge is used as an agricultural fertilizer.

Due to its strong binding affinity for particulate matter, chlorhexidine that is not removed in WWTPs and is discharged into aquatic environments will likely partition to sediments. Similarly, the application of contaminated sewage sludge to land introduces chlorhexidine into the soil. Information on its fate indicates that chlorhexidine tends to persist in water, sediment, and soil. canada.ca Its persistence is attributed to its complex chemical structure, which is resistant to rapid degradation, and its strong adsorption to soil and sediment, which can reduce its bioavailability to microorganisms that might otherwise break it down.

Degradation Pathways and Metabolite Formation

The degradation of chlorhexidine diacetate in the environment can occur through both biological and non-biological processes. These pathways can lead to the formation of various degradation products, some of which may also be of environmental concern.

Several microbial strains have been shown to be capable of degrading chlorhexidine, although the process can be slow. Studies have identified bacteria, such as Pseudomonas sp., isolated from activated sludge, that can metabolize chlorhexidine. elsevierpure.comscispace.com Research on the biodegradation of chlorhexidine by ligninolytic fungi has also shown promising results. In one study, the white-rot fungi Irpex lacteus and Pleurotus ostreatus were investigated for their ability to degrade chlorhexidine. The findings are summarized in the table below.

| Fungal Strain | Chlorhexidine Removal (%) | Incubation Period (days) |

|---|---|---|

| Irpex lacteus | Up to 70 ± 6 | 21 |

| Pleurotus ostreatus | Up to 70 ± 6 | 21 |

The study also indicated that extracellular enzymes like manganese-dependent peroxidase and laccase are partially responsible for the degradation process. nih.gov

Chlorhexidine can also undergo abiotic degradation. Hydrolysis is a significant pathway, and its rate is highly dependent on pH. Studies have shown that the degradation of chlorhexidine is more rapid in acidic and alkaline conditions compared to neutral pH. nih.gov

Photodegradation, or the breakdown of the molecule by light, is another potential abiotic degradation pathway. Research on the photocatalytic degradation of chlorhexidine digluconate using a Ni-doped TiO2 catalyst under simulated visible and natural sunlight has demonstrated significant removal efficiencies.

| Condition | Catalyst | Removal Efficiency (%) |

|---|---|---|

| Simulated Visible Light | Ni-TiO2 | 90.34 |

| Natural Sunlight | Ni-TiO2 | 79.26 |

| Simulated Visible Light | TiO2 | 23.64 |

| Natural Sunlight | TiO2 | 15.69 |

These results indicate that sunlight can contribute to the degradation of chlorhexidine in the presence of a suitable photocatalyst. eeer.org

A primary concern with the degradation of chlorhexidine is the formation of p-Chloroaniline (PCA), a compound that is considered to be potentially carcinogenic. ipp.pt The formation of PCA from chlorhexidine degradation has been confirmed in multiple studies under various conditions.

The degradation pathway to PCA is influenced by pH. In acidic conditions, the direct formation of PCA from the chlorhexidine molecule is the major pathway. nih.gov In alkaline conditions, the formation of PCA is believed to occur indirectly, via the formation of p-chlorophenylurea as an intermediate. nih.gov

Efficacy of Wastewater Treatment Processes in Chlorhexidine Removal

The removal of chlorhexidine from wastewater is a critical step in mitigating its environmental impact. Studies have shown that conventional wastewater treatment plants (WWTPs) exhibit variable efficacy in eliminating this compound. Bioreactors using activated sludge have demonstrated a removal rate of 74 ± 8% and 81 ± 6% of chlorhexidine at steady-state concentrations of 0.5 and 1 mg/L, respectively nih.gov. The primary mechanism for this removal is not biodegradation, but rather biosorption, which accounts for over 70% of chlorhexidine's removal in these systems nih.gov. This indicates that the compound adsorbs to the sludge rather than being broken down.

Research has concluded that chlorhexidine is not significantly biodegraded during conventional wastewater treatment processes researchgate.net. Effluent water from sewage treatment plants may contain only 1–2% of the initial mass of chlorhexidine that enters the plant nih.gov. Due to its characteristics, such as a large molecular weight and limited water solubility, chlorhexidine tends to accumulate in the sludge fraction of these treatment plants nih.gov.

Advanced Oxidation Processes (AOPs) are being explored as a more effective method for degrading persistent organic pollutants like chlorhexidine mdpi.commdpi.comresearchgate.netnih.govdntb.gov.ua. AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down complex organic molecules researchgate.netnih.gov. Various AOPs, including UV/H₂O₂, Fenton, and photo-Fenton processes, have shown promise in degrading a wide range of pharmaceutical compounds mdpi.comnih.gov. While specific data on the direct application of AOPs to chlorhexidine diacetate in wastewater is emerging, the principles of these technologies suggest they could offer a viable solution for its degradation mdpi.commdpi.comnih.gov.

| Treatment Process | Removal Efficiency | Primary Removal Mechanism | Reference |

|---|---|---|---|

| Activated Sludge | 74-81% | Biosorption (>70%) | nih.gov |

| Conventional WWTPs | Low (Accumulates in sludge) | Sorption | researchgate.netnih.gov |

| Advanced Oxidation Processes (AOPs) | Potentially High | Degradation by reactive radicals | mdpi.commdpi.comnih.gov |

Ecological Effects on Environmental Microbial Communities

Chlorhexidine diacetate, even at low concentrations, can exert significant selective pressure on environmental microbial communities, leading to shifts in their structure and function.

Impact on Aquatic Microbial Biofilms (e.g., River Biofilm Development)

Aquatic microbial biofilms are complex communities of microorganisms that play crucial roles in river ecosystems. The introduction of chlorhexidine can disrupt the natural development and composition of these biofilms nih.govasm.orgnih.gov. Studies using rotating annular reactors to cultivate river biofilms have shown that exposure to chlorhexidine leads to significant changes in the biofilm community nih.govasm.orgnih.gov.

At a concentration of 100 µg/L, chlorhexidine caused significant alterations in the protozoan and micrometazoan populations, as well as in the algal, cyanobacterial, and bacterial biomass nih.govnih.govresearchgate.net. Even at a lower concentration of 10 µg/L, there was a notable increase in algal and cyanobacterial biomass, while bacterial biomass was not significantly affected nih.govasm.orgnih.gov. The structure of biofilms is also impacted, with mature biofilms (3 weeks old) showing greater resistance to chlorhexidine compared to younger biofilms (2 days to 2 weeks old) nih.gov. This suggests that the age and developmental stage of a biofilm can influence its susceptibility to antimicrobial agents.

Alterations in Microbial Diversity and Community Composition

Exposure to chlorhexidine can lead to significant shifts in the diversity and composition of microbial communities nih.govasm.orgnih.gov. Denaturing gradient gel electrophoresis (DGGE) analysis has shown that microbial communities developed in the presence of 100 µg/L chlorhexidine are significantly different from control communities nih.govnih.govresearchgate.net. Even at 10 µg/L, the community composition is altered nih.govasm.orgnih.gov.

Effects on Specific Microbial Taxa (e.g., Betaproteobacteria, Gammaproteobacteria, Archaea, Algae, Cyanobacteria)

The selective pressure of chlorhexidine results in differential effects on various microbial taxa within a community.

Betaproteobacteria and Gammaproteobacteria : Fluorescent in situ hybridization (FISH) has revealed a significant reduction in the abundance of Betaproteobacteria and Gammaproteobacteria in river biofilms exposed to 10 µg/L of chlorhexidine nih.govasm.orgnih.gov.

Archaea : Archaeal cell counts in river biofilms have been found to be significantly reduced by both chlorhexidine and its molar equivalent nutrient treatments, indicating a sensitivity of this domain to the compound nih.govnih.govresearchgate.net.

Algae and Cyanobacteria : At a concentration of 10 µg/L, chlorhexidine led to a significant increase in algal and cyanobacterial biomass in river biofilms nih.govasm.orgnih.gov. This suggests that some primary producers may be less susceptible or may even benefit from the reduction of competing or grazing organisms.

| Microbial Taxa | Effect of Chlorhexidine Exposure (10 µg/L) | Reference |

|---|---|---|

| Betaproteobacteria | Significant reduction in abundance | nih.govasm.orgnih.gov |

| Gammaproteobacteria | Significant reduction in abundance | nih.govasm.orgnih.gov |

| Archaea | Significant reduction in cell counts | nih.govnih.govresearchgate.net |

| Algae | Significant increase in biomass | nih.govasm.orgnih.gov |

| Cyanobacteria | Significant increase in biomass | nih.govasm.orgnih.gov |

Environmental Risk Assessment Methodologies for Chlorhexidine Diacetate

Environmental risk assessment for chemicals like chlorhexidine diacetate involves evaluating their potential adverse effects on ecosystems. This is typically done by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) canada.cacanada.ca.

A key metric used in this assessment is the Risk Quotient (RQ) , which is the ratio of exposure to a toxicity endpoint (RQ = Exposure / Toxicity) chemsafetypro.com. If the RQ is less than 1, the risk is generally considered to be acceptable canada.cachemsafetypro.com.

The derivation of a PNEC is a crucial step in the risk assessment process. This can be done through deterministic methods, using assessment factors (AF), or probabilistic methods, such as species sensitivity distribution (SSD) frontiersin.org. For chlorhexidine, a PNEC value of 0.21 µg/L has been derived, indicating its potential to cause adverse effects in aquatic organisms at low concentrations canada.ca. Another proposed environmental objective is to reduce the concentration of the chlorhexidine moiety in the aquatic environment to levels below a PNEC of 210 ng/L canada.ca.

Based on risk quotient analyses, the down-the-drain release of chlorhexidine from consumer and commercial products is not expected to pose a risk to the aquatic environment at current levels of use (RQ less than 1) canada.ca. However, releases from industrial sites that formulate products containing chlorhexidine may pose a risk to aquatic and benthic organisms canada.cacanada.cacanada.ca.

The U.S. Environmental Protection Agency (EPA) considers chlorhexidine diacetate to be moderately to highly toxic to fish and very highly toxic to aquatic invertebrates epa.gov. Due to its persistence in water, sediment, and soil, and its potential for adverse effects at low concentrations, regulatory bodies have classified chlorhexidine as environmentally harmful nih.govcanada.cacanada.ca.

Synthesis, Derivatization, and Structure Activity Relationship Sar of Chlorhexidine Diacetate

Synthetic Routes for Chlorhexidine (B1668724) Diacetate Production

The synthesis of chlorhexidine is a multi-step process that has been refined to ensure high efficiency and yield. A common industrial method involves a single-step condensation reaction. This process begins with the preparation of a key precursor, hexamethylenebiscyanoguanidine (HMBCG). The synthesis of HMBCG is achieved by reacting hexamethylenediamine (B150038) or its salt with sodium dicyanamide (B8802431) in an alcoholic solvent. google.com

The resulting chlorhexidine base is then converted to its diacetate salt. This is achieved through a standard acid-base reaction where the chlorhexidine base is treated with acetic acid. The final product, chlorhexidine diacetate, is then purified to remove any unreacted starting materials, by-products, or solvent residues.

Derivatization Strategies for Modified Antimicrobial Properties

To enhance and tailor the antimicrobial capabilities of chlorhexidine, various derivatization strategies have been developed. These methods focus on modifying the physical form of the compound or chemically bonding it to surfaces to create materials with inherent, long-lasting antimicrobial activity.

Synthesis of Chlorhexidine Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physical properties. Research into the polymorphism of chlorhexidine salts has revealed complex behaviors. For instance, mechanical milling of chlorhexidine dihydrochloride, a salt closely related to the diacetate, can induce a transition to an amorphous (non-crystalline) state. nih.gov The subsequent recrystallization of this amorphous form has been shown to produce several polymorphic forms, including two previously unidentified crystalline structures. nih.gov

Another approach to creating novel solid forms involves mixing chlorhexidine diacetate with various inorganic salts. qmul.ac.uk The synthesis of new chlorhexidine particles has been achieved by combining chlorhexidine diacetate with salts such as calcium chloride (CaCl2), strontium chloride (SrCl2), and zinc chloride (ZnCl2). qmul.ac.uk Characterization using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirmed that these novel particles possess unique crystal structures distinct from the parent chlorhexidine diacetate. qmul.ac.uk These new forms can exhibit modified properties, such as a pH-responsive release of ions, as seen with the CHX-ZnCl2 particles. qmul.ac.uk

Covalent Grafting onto Material Surfaces

A highly effective derivatization strategy is the covalent grafting of chlorhexidine onto the surfaces of materials, particularly medical devices, to impart sustained antimicrobial properties and prevent infections associated with biofilms. nih.gov This method creates a non-leaching antimicrobial surface that kills microorganisms on contact. acs.org

One extensively studied application is the grafting of chlorhexidine onto titanium surfaces, which are commonly used for dental implants. The process involves several steps:

Surface Preparation : A micro/nanoporous titanium surface is created through alkaline and heat treatments. nih.gov

Silanization : The surface is treated with aminosilane, which forms a reactive layer. nih.govacs.org

Cross-linking : Glutaraldehyde is used as a cross-linker to covalently bond chlorhexidine molecules to the aminosilanized surface. nih.gov

Studies have shown that the amount of chlorhexidine grafted onto the surface increases with higher concentrations of chlorhexidine used during the process, leading to enhanced antibacterial activity. nih.govacs.org Similarly, chlorhexidine has been successfully bonded to nitrided steel surfaces, another material common in healthcare settings, to create effective anti-fungal surfaces. nih.gov

| Chlorhexidine Concentration for Grafting | Resulting Surface Property | Antimicrobial Outcome | Source |

|---|---|---|---|

| Increasing Concentrations | Increased CHX grafting amount | Better antibacterial activity | nih.govacs.org |

| 1 mg/mL (on titanium) | Optimal antibacterial surface | Lowest number of bacteria, highest proportion of dead bacteria, good osteoblast compatibility | nih.govacs.org |

| N/A (on nitrided steel) | Successful chlorhexidine coating | Rapid killing (<15 min) of opportunistic fungal pathogens | nih.gov |

Structure-Activity Relationship (SAR) Studies of Bis-Biguanide Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For bis-biguanides like chlorhexidine, these studies have identified key structural features that determine antimicrobial potency.

Influence of Substituent Modifications (e.g., Alkyl Chains vs. Chlorophenyl Groups)

The terminal groups at each end of the bis-biguanide structure play a significant role in its antimicrobial efficacy. Chlorhexidine features two p-chlorophenyl groups. However, studies on analogues where these aromatic groups are replaced with straight alkyl chains have provided valuable SAR insights.

Research comparing chlorhexidine to a series of its alkyl-substituted analogues revealed that alkyl chains can significantly enhance antimicrobial activity over the traditional chlorophenyl groups. researchgate.net The potency of these compounds was found to be directly related to their lipophilicity (a measure of how well they dissolve in fats and oils), with the most lipophilic biguanides being the most active. researchgate.net This suggests that increasing the lipophilicity of the terminal groups enhances the molecule's ability to interact with and disrupt the lipid membranes of bacterial cells. researchgate.net A similar trend was observed in organometallic iridium(III) complexes containing biguanide (B1667054) ligands, where increased hydrophobicity correlated with greater antibacterial activity. acs.org

Correlation between Structural Features and Antimicrobial Efficacy

Key SAR findings for bis-biguanides include:

Cationic Nature : The bis-biguanide structure contains basic nitrogen atoms that are positively charged at physiological pH. This cationic nature is essential for the initial interaction with negatively charged bacterial cell surfaces. researchgate.net

Lipophilicity : As noted, higher lipophilicity generally leads to greater antimicrobial activity, likely by facilitating penetration into the bacterial cell membrane. researchgate.netacs.org

Bridge Length : The length of the central alkyl chain connecting the two biguanide moieties is crucial. Studies have shown that antimicrobial activity increases with the length of the methylene (B1212753) bridge, with a minimum of six carbon atoms (as in chlorhexidine) being important for optimal activity. researchgate.net Even small changes to this linker, such as comparing a propyl (3-carbon) to a hexyl (6-carbon) chain, can dramatically alter antimicrobial efficacy. nih.gov

Terminal Groups : As discussed, replacing chlorophenyl groups with alkyl chains can increase potency. Furthermore, biguanides with terminal branches have been found to be more active than those with unbranched terminals. researchgate.net

| Structural Feature | Influence on Antimicrobial Efficacy | Source |

|---|---|---|

| Bis-biguanide Configuration | Essential for activity; provides cationic centers. | researchgate.netnih.govasm.org |

| Terminal Substituents | Alkyl chains can be more effective than chlorophenyl groups. Branched chains enhance activity. | researchgate.net |

| Lipophilicity | Increased lipophilicity generally correlates with increased activity. | researchgate.netacs.org |

| Central Bridge Length | Activity increases with methylene bridge length; a minimum of 6 carbons is optimal. | researchgate.netnih.gov |

Optimization of Antimicrobial Activity through Structural Design

Research has demonstrated that the terminal chlorophenyl groups of chlorhexidine can be replaced with alkyl chains to either maintain or even improve antimicrobial activity researchgate.netnih.gov. This modification is a cornerstone of optimizing the compound. For instance, analogs with alkyl chains have shown comparable or superior activity against various oral bacteria, including Gram-negative anaerobes like Bacteroides gingivalis and Bacteroides intermedius, which are associated with periodontal disease researchgate.net.

Several key structural criteria have been identified for the optimization of activity:

Methylene Bridge Length: The length of the central hexane (B92381) bridge is critical. A minimum of six carbons in the methylene bridge is generally required for significant activity against most bacteria. Reducing the linker to four carbons can result in a minimal antimicrobial effect, while longer linkers tend to increase activity researchgate.net. Within a series of compounds with similar lipophilicity, increasing the length of the methylene bridge enhances antimicrobial action researchgate.net.

Terminal Groups: The nature of the terminal groups also plays a significant role. Analogs with branched terminal groups have been found to be more active than those with unbranched groups of the same bridge length researchgate.net.

These principles have led to the development of several alkyl bisbiguanides with promising antimicrobial profiles. Agents such as alexidine, hexidecidine, and hexhexidine have demonstrated activity against the oral flora that is comparable or, in some cases, superior to that of chlorhexidine researchgate.netnih.gov. For example, seven different alkyl analogs were found to be more active than chlorhexidine against Actinomyces species nih.gov.

Further derivatization has explored replacing the acetate (B1210297) or gluconate counter-ions to create novel chlorhexidine salts with enhanced properties. One such development is chlorhexidine hexametaphosphate (CHX-HMP), which can be formulated into nanoparticles nih.govdovepress.com. This modification allows for sustained release of the active agent, potentially leading to more persistent antimicrobial effects and lower toxicity compared to traditional chlorhexidine salts nih.gov. Another approach involved substituting the gluconate anion with the bioactive N-cyclohexylsulfamate (cyclamate) nih.gov. This novel complex was designed to potentially improve the taste profile of oral rinses while maintaining antimicrobial parity against key oral pathogens like Streptococcus mutans nih.gov.

The detailed research findings below illustrate the comparative antimicrobial efficacy of chlorhexidine and its structurally modified analogs against a range of oral microorganisms.

Research Findings on Chlorhexidine Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for chlorhexidine and various alkyl bisbiguanide analogs, demonstrating the impact of structural modifications on antimicrobial activity. Lower MIC values indicate greater efficacy.

| Compound | Structural Modification vs. Chlorhexidine | Activity Against Actinobacillus actinomycetemcomitans | Activity Against Streptococcus mutans | General Activity vs. Oral Flora |

|---|---|---|---|---|

| Chlorhexidine | Baseline (p-chlorophenyl terminal groups) | Active | Active | Broad-spectrum activity |

| Alexidine | Alkyl (2-ethylhexyl) terminal groups | Active researchgate.netnih.gov | Active researchgate.net | Comparable to chlorhexidine researchgate.net |

| Hexidecidine | Alkyl (n-hexyl) terminal groups, longer (deca) methylene bridge | More active than chlorhexidine against Fusobacterium nucleatum nih.gov | Active nih.gov | Equal to chlorhexidine against the entire test battery nih.gov |

| Heptihexidine | Alkyl (n-heptyl) terminal groups | Active researchgate.netnih.gov | Active researchgate.net | Comparable to chlorhexidine researchgate.net |

| Hexhexidine | Alkyl (n-hexyl) terminal groups | Active researchgate.netnih.gov | Active nih.gov | As active as chlorhexidine against Fusobacterium nucleatum nih.gov |

Advanced Analytical Methodologies for Chlorhexidine Diacetate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of chlorhexidine (B1668724) diacetate, enabling the separation of the active compound from impurities and degradation products. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most prominently used methods for this purpose researchgate.net.

HPLC is a widely utilized technique for the analysis of chlorhexidine and its salts due to the availability of various stationary and mobile phases researchgate.net. Reversed-phase HPLC (RP-HPLC) is particularly common for this compound.

The separation of chlorhexidine diacetate is typically achieved using C8 and C18 stationary phases researchgate.netijpsjournal.comresearchgate.netijpsjournal.comzenodo.orgnih.govoup.com. The selection of the mobile phase is critical for achieving optimal separation and peak shape. Common mobile phases are mixtures of an organic solvent and an aqueous buffer.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are frequently used organic modifiers researchgate.netijpsjournal.comresearchgate.netijpsjournal.comzenodo.orgiosrphr.orgsielc.com.

Aqueous Buffers: Phosphate (B84403) and acetate (B1210297) buffers are often employed to control the pH and improve peak symmetry researchgate.netresearchgate.netnih.goviosrphr.org. For instance, a mobile phase can consist of acetonitrile and a pH 3.0 phosphate buffer solution researchgate.net. Another approach uses a ternary mixture of ethanol, water, and glacial acetic acid (50:49:1 v/v/v), which is considered a "greener" alternative researchgate.netdntb.gov.ua.

Additives: Additives like triethylamine (B128534) may be included in the mobile phase to reduce peak tailing researchgate.netresearchgate.net.

Optimization of the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH, is essential for resolving chlorhexidine from its potential impurities, like p-chloroaniline researchgate.netiosrphr.org.

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Methanol : Water (75:25 v/v) | ijpsjournal.comijpsjournal.comzenodo.org |

| C18 (200mm x 4.6 mm, 3µm) | Acetate buffer : Methanol (45:55 v/v) | iosrphr.org |

| XBridge C18 (maintained at 40°C) | Acetonitrile : pH 3.0 Phosphate Buffer (32:68 v/v) | researchgate.net |

| C18 column | Ethanol : Water : Glacial Acetic Acid (50:49:1 v/v/v) | researchgate.netdntb.gov.ua |